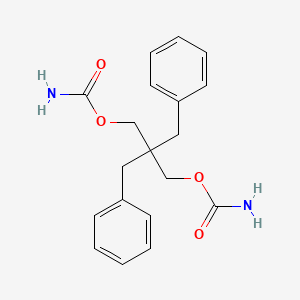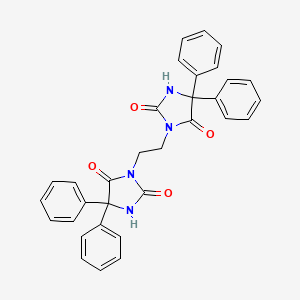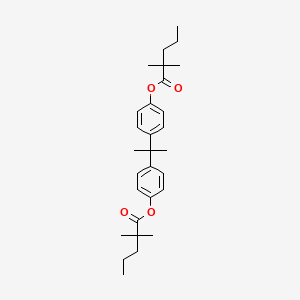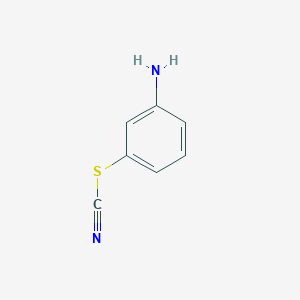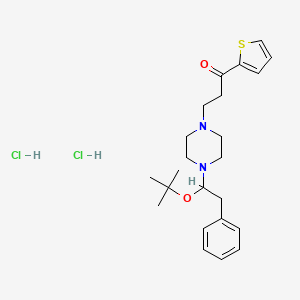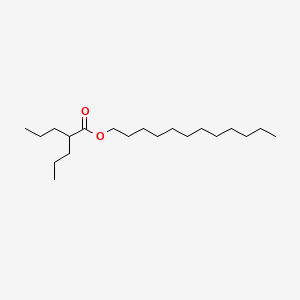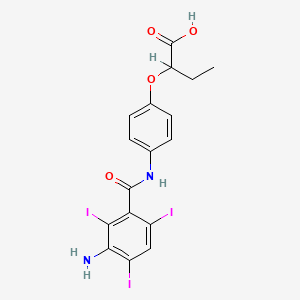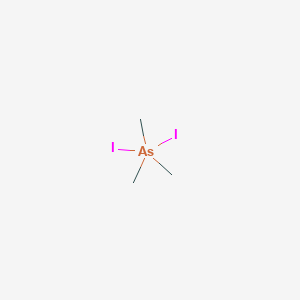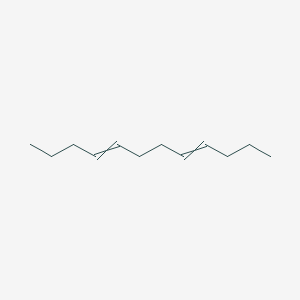
dodeca-4,8-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodeca-4,8-diene is an organic compound characterized by its unique structure, which includes two double bonds located at the 4th and 8th positions of a twelve-carbon chain. This compound is part of the alkylamide family, known for their bioactive properties and presence in various natural sources .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodeca-4,8-diene typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed in the hydrogenation or dehydrogenation steps to control the formation of the double bonds at specific positions .
Análisis De Reacciones Químicas
Types of Reactions
Dodeca-4,8-diene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon.
Halogenating Agents: Bromine, chlorine.
Major Products Formed
Epoxides and Diols: From oxidation reactions.
Saturated Hydrocarbons: From reduction reactions.
Halogenated Derivatives: From substitution reactions.
Aplicaciones Científicas De Investigación
Dodeca-4,8-diene has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which dodeca-4,8-diene exerts its effects involves interactions with various molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a role in inflammation and pain pathways . Additionally, it may interact with cell surface receptors and intracellular signaling molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- Undeca-2Z,4E-diene-8,10-diynoic acid isobutylamide
- Dodeca-2E,4Z-diene-8,10-diynoic acid 2-methylbutylamide
- Undeca-2E,4Z-diene-8,10-diynoic acid 2-methylbutylamide
Uniqueness
Dodeca-4,8-diene is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and its bioactive properties make it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
24373-92-0 |
|---|---|
Fórmula molecular |
C12H22 |
Peso molecular |
166.30 g/mol |
Nombre IUPAC |
dodeca-4,8-diene |
InChI |
InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h7-10H,3-6,11-12H2,1-2H3 |
Clave InChI |
LOSVNBNMFDTZID-UHFFFAOYSA-N |
SMILES canónico |
CCCC=CCCC=CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


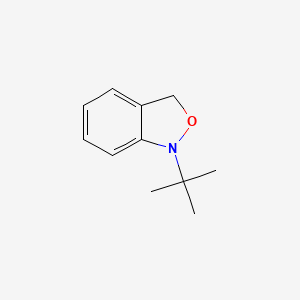
![3-[(Carboxymethyl)sulfanyl]-D-valine](/img/structure/B14706527.png)
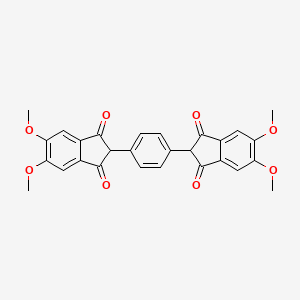


![1,4,5,6,7,7-Hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14706551.png)
